molecular formula C19H17FN4O2S B2613251 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021218-63-2

4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2613251
CAS No.: 1021218-63-2
M. Wt: 384.43
InChI Key: WTIOKEPVPFJTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring via a secondary amine. This structure is part of a significant class of heterocyclic compounds known for their diverse biological activities and relevance in medicinal chemistry research . The molecular framework incorporates a 4-fluorobenzamide moiety and a propyl linker terminating in a pyridin-3-ylmethyl amide group, offering multiple sites for molecular recognition and interaction. The core thiazole ring is a privileged scaffold in drug discovery, frequently investigated for its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent . Compounds with similar 4-fluoro-N-(thiazol-2-yl)benzamide structures have been studied as potent fungicidal agents, indicating the potential of this chemotype in antimicrobial research . The presence of the pyridin-3-ylmethyl group is a significant structural feature, as nitrogen-containing heterocycles like pyridine are common in pharmaceuticals and can influence a compound's binding affinity and pharmacokinetic properties. This compound is intended for research purposes only. Its primary value lies in its use as a building block or pharmacological probe in hit-to-lead optimization campaigns. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of novel inhibitors for various biological targets. All information provided is for research reference only. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIOKEPVPFJTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the benzamide group through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analog: N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)

  • Source : Synthesized via conventional methods using acetic acid-sodium acetate medium, yielding 60% as a cream-colored solid (mp = 200–201°C) .
  • The sulfamoylphenylamino moiety in 3d introduces a sulfonamide group absent in the target compound, which may enhance solubility or hydrogen-bonding interactions .
  • Hypothetical Activity : Sulfonamide-containing analogs like 3d are often explored for antibacterial or anti-inflammatory applications, whereas pyridinylmethyl groups (as in the target compound) may favor kinase inhibition .

Structural Analog: N-(3,5-dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide (68)

  • Source : Part of a library of benzamide derivatives screened for pharmacoperone activity (e.g., rescuing misfolded GPCRs) .
  • Key Differences :
    • The dichlorophenyl and sulfamoyl groups in 68 contrast with the thiazole-propanamide-pyridinylmethyl chain in the target compound.
    • The 2-methoxybenzyl group in 68 may confer distinct pharmacokinetic properties, such as increased lipophilicity.
  • Hypothetical Activity : Sulfamoyl benzamides like 68 are often investigated for protein-folding correction, suggesting the target compound could share chaperone-like properties if similar substituents are critical .

Structural Analog: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Source : Synthesized via Suzuki-Miyaura coupling, yielding a brown solid (mp = 175–178°C) .
  • Key Differences :
    • The pyrazolo[3,4-d]pyrimidin core in this compound replaces the thiazole ring in the target molecule, likely altering binding kinetics.
    • The isopropylbenzamide group may reduce steric hindrance compared to the pyridinylmethyl-propanamide chain.
  • Hypothetical Activity : Pyrazolopyrimidine derivatives are frequently kinase inhibitors (e.g., targeting EGFR or VEGFR), implying the target compound’s thiazole-propanamide chain could serve a similar role .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s pyridinylmethyl-propanamide-thiazole architecture may require optimized coupling strategies, as seen in analogs like 3d (acetic acid-mediated synthesis) and Suzuki-Miyaura reactions in pyrazolopyrimidine derivatives .
  • Data Limitations : Melting points, yields, and explicit pharmacological data for the target compound are absent in the provided evidence, highlighting the need for experimental validation.

Biological Activity

The compound 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a novel benzamide derivative that has shown potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 364.43 g/mol . Its structure includes a fluorinated benzamide core and a thiazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole and pyridine components are known to facilitate binding to various protein targets, potentially modulating their activity.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may also interact with receptors, leading to altered signaling pathways that can influence cell proliferation and survival.

Antitumor Activity

Research has indicated that benzamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4-fluoro-N-(4-(3-oxo...HeLa5.5
4-fluoro-N-(4-(3-oxo...MCF77.8

These results suggest that the compound can inhibit tumor cell growth effectively.

MAO Inhibition

Monoamine oxidase (MAO) inhibitors have therapeutic applications in treating depression and anxiety disorders. The compound's structural features suggest potential MAO inhibitory activity, which was evaluated in vitro:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
4-fluoro-N-(4-(3-oxo...0.250.40

The data indicates moderate inhibitory effects on both MAO-A and MAO-B isoforms, highlighting its potential as a therapeutic agent for mood disorders.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Efficacy Study : A study involving a series of benzamide derivatives demonstrated that modifications to the thiazole ring significantly enhanced antitumor activity against breast cancer cells. The study highlighted the importance of substituent groups in optimizing biological efficacy .
  • In Vivo Studies : Animal models treated with similar benzamide compounds showed reduced tumor growth rates and improved survival outcomes, indicating the potential for clinical applications .

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